Amphotericin B (trihydrate)

Description

Overview of Amphotericin B (trihydrate) as a Research Compound

Amphotericin B (trihydrate) is a polyene macrolide antibiotic that holds a significant position in scientific research. medchemexpress.com First isolated in 1955 from the filamentous bacterium Streptomyces nodosus, it is a subject of extensive investigation due to its potent antifungal and antiprotozoal activities. medchemexpress.comwikipedia.org In the research setting, Amphotericin B is utilized as a tool to understand membrane biology, particularly the role of sterols in membrane integrity. medchemexpress.com Its mechanism of action, which involves binding to ergosterol (B1671047) in fungal cell membranes and forming pores, provides a model for studying membrane disruption and ion channel formation. wikipedia.orgacs.org

The compound's distinct chemical structure, characterized by a large macrolide ring with a hydrophilic polyol chain and a hydrophobic polyene region, makes it a subject of interest in medicinal chemistry and drug delivery research. mdpi.com Scientists are actively exploring the synthesis of new derivatives and the development of novel formulations to improve its properties. mdpi.comnih.gov

Table 1: Chemical and Physical Properties of Amphotericin B (trihydrate)

| Property | Value |

|---|---|

| Molecular Formula | C47H73NO17 |

| Molecular Weight | 924.1 g/mol |

| IUPAC Name | (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

| CAS Number | 1397-89-3 |

| Appearance | Bright yellow powder |

| Solubility | Poorly water soluble |

This table is populated with data from PubChem. nih.govnih.gov

Historical Context of Amphotericin B Discovery and its Research Significance

The discovery of Amphotericin B in the mid-1950s from a soil sample collected in the Orinoco River region of Venezuela was a pivotal moment in the history of antimicrobial research. wikipedia.org At the Squibb Institute for Medical Research, two compounds, Amphotericin A and Amphotericin B, were isolated, with the latter demonstrating superior antifungal activity. wikipedia.org For many years, it was one of the few effective agents against systemic fungal infections, establishing its importance in medical science. wikipedia.orgnih.gov

The research significance of Amphotericin B extends beyond its immediate application. Its discovery spurred further investigation into natural products as a source of novel therapeutic agents. The elucidation of its complex chemical structure, which took over a decade, presented a significant challenge and a triumph for organic chemists. mdpi.com Furthermore, its unique mode of action, targeting a specific component of the fungal cell membrane, ergosterol, provided a new paradigm for antifungal drug development and has been a cornerstone for research into fungal pathogenesis and cell membrane biology. wikipedia.orgmedchemexpress.com

Current Research Landscape and Challenges in Amphotericin B Studies

The current research landscape for Amphotericin B is dynamic and multifaceted, focusing on overcoming its inherent limitations and exploring new applications. mdpi.comnih.gov A major area of investigation is the development of novel delivery systems to address its poor solubility and improve its therapeutic index. nih.govacademicjournals.org Researchers are exploring various strategies, including the formulation of lipid-based carriers, polymeric micelles, and covalent conjugates. nih.govmdpi.com These approaches aim to enhance its bioavailability and reduce its interaction with mammalian cell membranes, which contain cholesterol. nih.gov

Despite decades of research, challenges remain. The precise molecular mechanism of how Amphotericin B forms pores in the fungal membrane is still a subject of debate and active investigation. acs.org The development of resistance, although rarer than with other antifungal classes, is an emerging concern, particularly with certain fungal species like Candida auris. mdpi.com Furthermore, the inherent instability of the molecule in acidic environments and its poor intestinal permeability present ongoing hurdles for the development of an oral formulation. nih.govmdpi.com Current research endeavors are focused on creating second-generation polyenes with improved properties and a better understanding of the structure-activity relationship to guide the design of new, more effective antifungal agents. mdpi.com

Structure

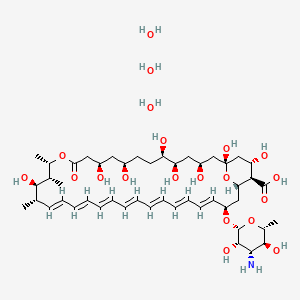

2D Structure

Properties

Molecular Formula |

C47H79NO20 |

|---|---|

Molecular Weight |

978.1 g/mol |

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;trihydrate |

InChI |

InChI=1S/C47H73NO17.3H2O/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;;;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;;;/m0.../s1 |

InChI Key |

QEWGLCMWTBNETQ-KCPNHEJKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Amphotericin B Trihydrate

Fundamental Interactions with Fungal Membranes

The primary and most well-understood mechanism of Amphotericin B's action involves its direct interaction with the fungal cell membrane, a process governed by the presence of specific sterols. This interaction leads to a cascade of events that compromise membrane integrity and cellular function.

Ergosterol (B1671047) Binding and Sequestration

The selective action of Amphotericin B against fungal cells is largely attributed to its high affinity for ergosterol, the predominant sterol in fungal cell membranes, in contrast to its lower affinity for cholesterol, the primary sterol in mammalian cell membranes. nih.govphysiology.orgnih.gov This preferential binding is a cornerstone of its therapeutic utility.

Recent research has illuminated a model wherein Amphotericin B aggregates act as a "sterol sponge," effectively extracting ergosterol from the lipid bilayer. wisc.edu This sequestration of ergosterol disrupts the local membrane structure and vital cellular processes that are dependent on this sterol. The interaction is not a simple one-to-one binding but rather a collective action of many Amphotericin B molecules that work in concert to absorb ergosterol. wisc.edu This physical removal of ergosterol from the membrane is a critical component of Amphotericin B's fungicidal activity.

The binding process itself is complex, with molecular dynamics simulations suggesting that Amphotericin B interacts with ergosterol more strongly within the membrane environment than in solution. This enhanced interaction within the lipid bilayer is thought to facilitate the assembly of Amphotericin B molecules into functional transmembrane structures.

Table 1: Comparative Affinity of Amphotericin B for Fungal and Mammalian Sterols

| Sterol | Role in Cell Membrane | Relative Affinity for Amphotericin B |

|---|---|---|

| Ergosterol | Primary sterol in fungal membranes, regulating fluidity and protein function. | High |

| Cholesterol | Primary sterol in mammalian membranes, crucial for structure and signaling. | Low |

Transmembrane Pore Formation and Ion Channel Activity

A hallmark of Amphotericin B's mechanism of action is its ability to form transmembrane pores or ion channels within the fungal membrane. researchgate.netnih.govresearchgate.net This pore formation is a direct consequence of the interaction between Amphotericin B and ergosterol.

Once formed, these aqueous pores create a pathway for the leakage of essential intracellular ions, primarily monovalent cations such as potassium (K+), sodium (Na+), and protons (H+), as well as chloride (Cl-) anions, down their electrochemical gradients. frontiersin.org The efflux of potassium ions is particularly significant and leads to the depolarization of the fungal cell membrane. This disruption of the membrane potential interferes with numerous cellular processes, including nutrient transport and the maintenance of intracellular pH, ultimately contributing to cell death. Studies have shown that the Na+ conductance opened by Amphotericin B in some biological membranes is greater than the K+ conductance. researchgate.net

Table 2: Ions Leaked Through Amphotericin B-Induced Pores

| Ion | Charge | Consequence of Leakage |

|---|---|---|

| Potassium (K+) | Positive | Depolarization of the cell membrane, disruption of electrochemical gradients. |

| Sodium (Na+) | Positive | Influx contributes to depolarization and osmotic instability. |

| Hydrogen (H+) | Positive | Disruption of intracellular pH homeostasis. |

| Chloride (Cl-) | Negative | Contributes to the overall ionic imbalance. |

The formation of functional ion channels is not the result of a single Amphotericin B molecule but rather the self-assembly of several molecules into an oligomeric structure. nih.gov Experimental evidence from solid-state nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations has revealed that a stable assembly consisting of seven Amphotericin B molecules can form an ion-conductive channel. nih.govresearchgate.net Other studies suggest that assemblies of six to eight molecules may also coexist within the membrane. researchgate.net These oligomers arrange themselves in a barrel-stave-like fashion, with the hydrophobic polyene chains of the Amphotericin B molecules oriented towards the lipid acyl chains of the membrane and the hydrophilic polyhydroxyl chains lining the aqueous pore.

This oligomerization process is crucial for the creation of a stable, ion-permeable pathway across the fungal membrane. The stoichiometry of the pore can influence its conductance and stability.

Membrane Permeabilization and Disruption

The combined effects of ergosterol sequestration and transmembrane pore formation lead to profound membrane permeabilization and disruption. The extraction of ergosterol by the "sterol sponge" mechanism weakens the membrane structure, making it more susceptible to damage. Simultaneously, the formation of ion channels creates leaks that dissipate the electrochemical gradients essential for cell viability. This dual assault on the fungal membrane's integrity results in a loss of cellular homeostasis, leakage of cytoplasmic contents, and ultimately, cell lysis and death.

Secondary and Alternative Mechanisms of Action

Beyond its direct interactions with the fungal membrane, Amphotericin B exerts its antifungal effects through secondary and alternative mechanisms, including the induction of oxidative stress and the modulation of the host's immune response.

Induction of Oxidative Burst

Amphotericin B has been shown to induce the production of reactive oxygen species (ROS) within fungal cells, leading to an oxidative burst that contributes to its fungicidal activity. nih.govasm.orgresearchgate.netnih.gov This induction of ROS has been observed across a wide range of pathogenic yeasts. nih.govnih.gov The primary source of this ROS production appears to be the fungal mitochondria, as inhibition of the mitochondrial respiratory chain can block Amphotericin B-induced ROS accumulation and protect the fungal cells from killing. nih.govasm.org The accumulation of ROS leads to oxidative damage to vital cellular components, including proteins and lipids, further contributing to cell death. frontiersin.org

Immunomodulatory Effects

Amphotericin B also possesses immunomodulatory properties, capable of stimulating the host's innate immune response. frontiersin.org This effect is mediated, in part, through the Toll-like receptor (TLR) signaling pathway. frontiersin.org Specifically, Amphotericin B can activate immune cells, such as macrophages and neutrophils, through TLR2 and CD14. oup.com This activation leads to the release of pro-inflammatory cytokines, which can enhance the host's ability to clear the fungal infection. However, this same immunomodulatory activity has also been linked to some of the toxic side effects associated with the drug. frontiersin.org Studies have shown that liposomal formulations of Amphotericin B may divert signaling from TLR2 to TLR4, thereby activating neutrophils to an antifungal state while reducing the pro-inflammatory effects. oup.com

Induction of Oxidative Stress in Fungal Cells

A pivotal aspect of Amphotericin B's fungicidal activity is its ability to induce oxidative stress within fungal cells. This is characterized by an accumulation of reactive oxygen species (ROS), which inflict widespread damage on cellular components. The oxidative burst is not merely a secondary effect of membrane damage but a direct contributor to the drug's lethal action.

Reactive Oxygen Species (ROS) Production

Amphotericin B treatment triggers a significant and universal production of ROS in a wide range of pathogenic yeasts, including various Candida and Cryptococcus species. This ROS accumulation is a key element of its fungicidal effect. The primary mechanism of ROS induction is linked to the mitochondrial respiratory chain. Inhibition of this chain has been shown to block Amphotericin B-induced ROS production and protect fungal cells from its killing action. The generation of these reactive species, such as superoxide anions, leads to extensive oxidative damage to vital cellular components like proteins and lipids.

Studies have demonstrated that fungal strains resistant to Amphotericin B often exhibit altered respiration rates, different mitochondrial membrane potentials, and higher catalase activity, which helps them neutralize ROS. This correlation underscores the importance of ROS production in the drug's mechanism.

Table 1: Research Findings on Amphotericin B-Induced ROS Production

| Fungal Species | Key Findings | Reference |

| Candida albicans | Amphotericin B induces ROS accumulation, and protection from its lethal effects is observed under hypoxic conditions or in the presence of exogenous catalase. | |

| Pathogenic Yeasts (various) | ROS production is a universal mechanism of Amphotericin B across 44 tested isolates. Inhibition of the mitochondrial respiratory chain blocks this ROS induction. | |

| Aspergillus terreus | Amphotericin B-resistant isolates show higher catalase activity and reduced lipid peroxidation compared to susceptible isolates, indicating a role for ROS in the drug's action. |

Interaction with Cellular Metabolic Pathways

The oxidative stress induced by Amphotericin B is intricately linked with the metabolic state of the fungal cell. The drug's interaction with the cell membrane and subsequent ion leakage can disrupt metabolic homeostasis, contributing to the oxidative burst. Furthermore, Amphotericin B has been shown to directly impact several metabolic pathways.

Metabolomic studies on Candida albicans have revealed that exposure to Amphotericin B leads to significant alterations in metabolites involved in the tricarboxylic acid (TCA) cycle, glutathione metabolism, and lipid synthesis. These changes reflect a widespread metabolic reprogramming in response to the drug-induced stress. The disruption of these pathways can further exacerbate ROS production and impair the cell's ability to cope with oxidative damage.

Modulatory Effects on Fungal Cellular Processes

Beyond inducing oxidative stress, Amphotericin B actively modulates fundamental cellular processes in fungi, further contributing to its antifungal efficacy.

Inhibition of Fungal Glycolysis

One of the consequences of the ion leakage caused by Amphotericin B-induced pores is the potential inhibition of fungal glycolysis. The efflux of essential ions like potassium can lead to an increase in intracellular acidity, which can, in turn, inhibit the activity of key glycolytic enzymes. This disruption of the central carbon metabolism pathway deprives the fungal cell of a primary source of energy and building blocks for biosynthesis. A study on Candida albicans showed that Amphotericin B treatment resulted in the downregulation of metabolites associated with glycolysis.

Alterations in Fungal Metabolic Status

Table 2: Reported Metabolic Alterations in Candida albicans upon Amphotericin B Treatment

| Metabolic Pathway | Observed Effect | Key Metabolites Affected | Reference |

| Polyamine Synthesis | Upregulation | Putrescine, Spermidine | |

| TCA Cycle | Downregulation | Citric acid, Fumaric acid | |

| Glutathione Metabolism | Downregulation | Glutathione | |

| Lipid Synthesis | Downregulation | Fatty acids | |

| Glycolysis | Downregulation | Sugars, Sugar phosphates |

These metabolic perturbations highlight the extensive and interconnected cellular response to Amphotericin B, extending far beyond simple membrane disruption.

Host Cell Interactions and Selectivity Research

The clinical utility of Amphotericin B is predicated on its selective toxicity towards fungal cells over mammalian host cells. This selectivity is primarily attributed to its differential affinity for the principal sterols in fungal and mammalian cell membranes.

The fungal cell membrane contains ergosterol, for which Amphotericin B has a high binding affinity. In contrast, mammalian cell membranes contain cholesterol, for which Amphotericin B has a significantly lower affinity. This preferential binding to ergosterol allows the drug to form pores and induce damage more effectively in fungal cells.

Despite this selectivity, the interaction of Amphotericin B with cholesterol in host cell membranes is not negligible and is the basis for its known toxic side effects. Research has shown that Amphotericin B can form pores in host cell membranes, leading to cellular toxicity. The stoichiometry of Amphotericin B-sterol complexes differs, with evidence suggesting that the drug forms aggregates in the presence of cholesterol that contribute to ion channel formation and toxicity.

Ongoing research focuses on modifying the structure of Amphotericin B to enhance its selectivity for ergosterol and reduce its interaction with cholesterol, thereby aiming to develop derivatives with an improved therapeutic index.

Differential Binding to Sterols (Ergosterol vs. Cholesterol)

The selective antifungal activity of Amphotericin B is primarily attributed to its higher affinity for ergosterol, the main sterol component of fungal cell membranes, compared to cholesterol, the predominant sterol in mammalian cell membranes nih.govnih.govpatsnap.comnih.govcell.com. This preferential binding is the foundation of its therapeutic action and its relative safety profile nih.gov.

Several molecular factors contribute to this differential affinity:

Structural Differences in Sterols : Ergosterol and cholesterol, while structurally similar, have key differences that influence their interaction with Amphotericin B. Ergosterol possesses two additional double bonds (at C7-C8 and C22-C23) and a methyl group at C24 in its side chain, which are absent in cholesterol nih.gov. These features are thought to create a better structural complementarity with the rigid, hydrophobic polyene chain of the Amphotericin B molecule, allowing for stronger van der Waals interactions nih.gov.

Binding Affinity : Studies have consistently shown that Amphotericin B binds more strongly to ergosterol than to cholesterol nih.gov. This stronger interaction is crucial for the subsequent disruption of the fungal membrane nih.govmdpi.com. The mycosamine (B1206536) group on the Amphotericin B molecule is known to be essential for this sterol-binding process; its removal abolishes the ability to bind to either ergosterol or cholesterol nih.govmedbullets.com.

Recent research has proposed a "sterol sponge" model, which suggests that Amphotericin B forms large extramembranous aggregates that extract ergosterol from the fungal membrane nih.govwisc.edu. This sequestration of ergosterol disrupts vital cellular processes that depend on this sterol, leading to fungal cell death nih.gov. Neutron reflectometry studies have provided evidence for this model, showing that Amphotericin B extracts ergosterol from lipid bilayers but not cholesterol nih.govresearchgate.net.

| Feature | Interaction with Ergosterol (Fungal) | Interaction with Cholesterol (Mammalian) |

|---|---|---|

| Primary Sterol | Ergosterol | Cholesterol |

| Binding Affinity | High nih.govpatsnap.commdpi.com | Low patsnap.comyoutube.com |

| Key Sterol Structural Features for Binding | Additional double bonds and a methyl group in the side chain nih.gov | Lacks the specific features of ergosterol that promote strong binding nih.gov |

| Proposed Primary Mechanism | Forms pores/channels and acts as a "sterol sponge" to extract ergosterol nih.govwisc.eduwikipedia.orgdrugbank.com | Forms less stable pores, leading to ion leakage and toxicity nih.govwikipedia.org |

| Consequence for the Cell | Membrane permeabilization, ion leakage, and cell death patsnap.comwikipedia.org | Cellular toxicity, particularly nephrotoxicity patsnap.comnih.gov |

Molecular Basis of Host Cell Membrane Interaction

Despite its preference for ergosterol, Amphotericin B does interact with cholesterol in mammalian cell membranes, which is the basis for its significant toxicity, particularly nephrotoxicity patsnap.comyoutube.comnih.gov. The interaction with host cell membranes is mechanistically similar to its action on fungal membranes but occurs to a lesser extent patsnap.com.

The key aspects of this interaction include:

Pore Formation : Amphotericin B can form pores in cholesterol-containing membranes, although these are generally less stable than those formed in the presence of ergosterol nih.govwikipedia.org. The formation of these pores disrupts the membrane's integrity, leading to the leakage of intracellular ions like potassium and magnesium, which contributes to cellular damage patsnap.comyoutube.com.

Membrane Disruption : The insertion of Amphotericin B into the host cell membrane alters its physical properties. Molecular dynamics simulations have shown that the antibiotic increases the internal order of cholesterol-containing lipid bilayers nih.gov. This alteration can interfere with the normal function of membrane-bound proteins and transport systems.

Oxidative Damage : In addition to direct membrane disruption, Amphotericin B can induce oxidative stress in host cells by generating free radicals, further contributing to cellular injury nih.govresearchgate.net.

The binding to cholesterol in renal tubular cells is a primary cause of the dose-limiting nephrotoxicity associated with conventional Amphotericin B formulations patsnap.comnih.gov. This interaction leads to membrane disruption and cellular injury in the kidneys patsnap.com.

| Interaction Aspect | Molecular Details | Consequence for Host Cell |

|---|---|---|

| Binding to Cholesterol | Lower affinity compared to ergosterol, but still significant patsnap.comnih.gov | Initiates membrane-disrupting events |

| Pore Formation | Forms less stable ion channels in the cell membrane nih.govwikipedia.org | Leakage of essential ions (e.g., K+, Mg2+), leading to electrolyte imbalances youtube.comnih.gov |

| Membrane Ordering | Increases the internal order of the lipid bilayer nih.gov | Altered membrane fluidity and function |

| Oxidative Stress | Induces the formation of reactive oxygen species (ROS) nih.govresearchgate.net | Damage to cellular components (lipids, proteins, DNA) |

Strategies to Enhance Fungal Selectivity

To mitigate the toxicity associated with Amphotericin B's interaction with host cells, several strategies have been developed to improve its selectivity for fungal membranes. These approaches primarily involve altering the formulation or chemical structure of the drug.

Lipid-Based Formulations: The most successful strategy to date has been the development of lipid-based formulations. These formulations encapsulate Amphotericin B within lipid carriers, which alters its pharmacokinetic properties and reduces its interaction with mammalian cell membranes nih.govccjm.orgnih.gov.

Liposomal Amphotericin B (L-AmB) : This formulation consists of Amphotericin B intercalated into small, unilamellar liposomes wikipedia.org. The liposomes act as a delivery vehicle, and the integrity of the liposome (B1194612) is thought to be disrupted primarily upon binding to the fungal cell wall, releasing the drug at the site of infection wikipedia.org. This targeted delivery minimizes exposure of the kidneys to free Amphotericin B, thereby reducing nephrotoxicity wikipedia.orgccjm.org.

Amphotericin B Lipid Complex (ABLC) : ABLC is composed of Amphotericin B complexed with two phospholipids, forming large, ribbon-like structures ccjm.org. These complexes are taken up by the reticuloendothelial system and the drug is slowly released ccjm.org.

Amphotericin B Colloidal Dispersion (ABCD) : This formulation consists of a complex of Amphotericin B with cholesteryl sulfate (B86663), forming small, disk-shaped particles ccjm.org.

These lipid formulations generally allow for the administration of higher doses of Amphotericin B with reduced nephrotoxicity compared to the conventional deoxycholate formulation nih.govccjm.org.

Chemical Modifications: Researchers are actively exploring chemical modifications of the Amphotericin B molecule to enhance its fungal selectivity. The goal is to design derivatives that retain potent antifungal activity while having a decreased affinity for cholesterol.

Modifications to the Mycosamine Moiety : The amino group of the mycosamine sugar is a key site for chemical modification. Introducing bulky substituents at this position has been shown to diminish mammalian cell toxicity eurekaselect.com.

"Taming" Strategy : This approach involves covalently attaching a "float" molecule to Amphotericin B. This float prevents deep penetration of the drug into the mammalian lipid bilayer, thereby reducing its membrane-rupturing activity against host cells while maintaining its antifungal efficacy nih.gov.

Creation of Derivatives with Reduced Dimerization : Some new derivatives, such as the L-histidine methyl ester of Amphotericin B, exhibit reduced dimerization in solution. This property is believed to contribute to its increased selectivity nih.gov. A derivative named AM-2-19 has been engineered to act more like a sponge for ergosterol while having a reduced interaction with cholesterol, showing promise for reduced kidney toxicity toku-e.com.

These strategies aim to exploit the subtle differences between fungal and mammalian membranes to create safer and more effective antifungal therapies.

| Strategy | Example(s) | Mechanism of Enhanced Selectivity |

|---|---|---|

| Lipid Formulations | Liposomal AmB (AmBisome), ABLC (Abelcet), ABCD (Amphotec) wikipedia.orgnih.govccjm.org | Limits the exposure of free drug to mammalian cells, particularly in the kidneys, by sequestering AmB in lipid carriers. The drug is preferentially released at the site of fungal infection wikipedia.orgccjm.orgnih.gov. |

| Chemical Modifications | Derivatives with modified mycosamine eurekaselect.com | Alters the interaction with cholesterol, reducing host cell toxicity. |

| "Tamed" Amphotericin B nih.gov | Covalently attached "floats" limit the penetration of the drug into mammalian cell membranes. | |

| Derivatives with reduced aggregation (e.g., AM-2-19) nih.govtoku-e.com | Reduces the propensity to form toxic aggregates in solution and enhances selective binding to ergosterol. |

Biosynthesis and Production of Amphotericin B Trihydrate

Microbial Origin: Streptomyces nodosus

Amphotericin B is predominantly produced by the Gram-positive soil bacterium Streptomyces nodosus. chemicalbook.comresearchgate.netfrontiersin.orgle.ac.uk This organism was first isolated from a soil sample collected in the Orinoco River region of Venezuela. chemicalbook.com While S. nodosus is the principal and most well-studied producer, another species, a Penicillium species, has also been identified as capable of synthesizing amphotericin B. researchgate.net The industrial production of amphotericin B relies on the fermentation of S. nodosus, though this process can be hampered by long fermentation cycles and the co-production of the less active and structurally similar by-product, amphotericin A. chemicalbook.com

Polyketide Synthase (PKS) Pathway Components

The biosynthesis of the amphotericin B carbon skeleton is governed by a large, modular Type I polyketide synthase (PKS) system. researchgate.netwikipedia.orgrsc.org This enzymatic machinery is composed of a series of proteins encoded by a cluster of genes. researchgate.netresearchgate.net In S. nodosus, the PKS responsible for amphotericin B synthesis consists of the AmphA, AmphB, AmphC, AmphI, AmphJ, and AmphK proteins. researchgate.net

Each PKS module contains a set of enzymatic domains that carry out specific steps in the chain elongation process. The essential domains found in each module are the acyltransferase (AT), which selects and loads the extender unit, the ketosynthase (KS), which catalyzes the condensation reaction, and the acyl carrier protein (ACP), which tethers the growing polyketide chain. mdpi.com Additionally, modules can contain optional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) that modify the β-keto group formed after each condensation, leading to the diverse chemical structures seen in polyketides. wikipedia.orgmdpi.com The entire gene cluster for amphotericin B biosynthesis, including the PKS genes and those for post-PKS modifications, has been cloned and sequenced. researchgate.netfrontiersin.orgresearchgate.net

Precursor Incorporation and Assembly

The complex macrolactone core of amphotericin B is assembled from simple carboxylic acid building blocks through a series of condensation reactions catalyzed by the PKS. chemicalbook.comwikipedia.org

Acetate (B1210297) and Propionate (B1217596) Units

Isotope labeling studies have confirmed that the backbone of amphotericin B is constructed from sixteen acetate ('C2') units and three propionate ('C3') units. frontiersin.orgwikipedia.orgrsc.orgpsu.edu These precursor units are incorporated in a specific sequence during the eighteen cycles of chain extension performed by the PKS modules. rsc.orgresearchgate.net The process begins with a starter unit, followed by the sequential addition of these extender units, ultimately leading to the formation of the polyketide chain. wikipedia.org

Malonyl-CoA and Methylmalonyl-CoA Involvement

The direct donors for the acetate and propionate units are malonyl-CoA and methylmalonyl-CoA, respectively. researchgate.netresearchgate.netnih.gov Acetyl-CoA, derived primarily from glucose metabolism, is carboxylated to form malonyl-CoA. google.com Methylmalonyl-CoA can be synthesized via two main routes: from the carboxylation of propionyl-CoA or from the isomerization of succinyl-CoA, a Krebs cycle intermediate. google.com These activated precursors are then selected by the AT domains of the appropriate PKS modules and loaded onto the ACP for subsequent condensation with the growing polyketide chain. researchgate.netwikipedia.org The availability of these precursors is a critical factor influencing the yield of amphotericin B. frontiersin.org

Genetic Engineering and Biosynthetic Modifications

The elucidation of the amphotericin B biosynthetic gene cluster has opened avenues for producing novel analogues through genetic manipulation of S. nodosus. rsc.orgasm.orgmdpi.com By modifying the genes involved in both the PKS pathway and post-PKS modifications, researchers can alter the final structure of the molecule, potentially leading to derivatives with improved therapeutic properties. ucd.ienih.gov

Targeted Gene Deletions (e.g., amphN cytochrome P450)

A key post-PKS modification is the oxidation of a methyl group at C-16 to a carboxylic acid, a reaction catalyzed by the cytochrome P450 enzyme AmphN. researchgate.netucd.ienih.gov This carboxyl group is a feature of the final amphotericin B molecule. frontiersin.orgresearchgate.net Targeted deletion of the amphN gene in S. nodosus has been successfully achieved. ucd.ieucd.ie The resulting mutant strains were unable to perform this oxidation step and instead produced 16-descarboxyl-16-methyl-amphotericin B analogues. ucd.ieucd.ie These engineered compounds, which have a methyl group in place of the exocyclic carboxyl group, demonstrated retained antifungal activity but with reduced hemolytic activity, indicating a potentially improved safety profile. ucd.ie This work highlights the potential of targeted gene deletion to create structurally modified polyenes with potentially enhanced therapeutic characteristics.

Production of Analogues with Modified Exocyclic Groups

The modification of the exocyclic carboxyl group of Amphotericin B is a key strategy in the development of new analogues with potentially improved therapeutic profiles. Research has demonstrated that altering this functional group can lead to compounds with retained antifungal activity but reduced toxicity. frontiersin.orgnih.govucd.ie

One of the primary methods to achieve this is through genetic engineering of the producing organism, Streptomyces nodosus. Targeted deletion of the amphN gene, which encodes a cytochrome P450 enzyme, results in the production of amphotericin analogues where the exocyclic carboxyl group at C-16 is replaced by a methyl group. frontiersin.orgnih.govucd.iekjdb.org These modified compounds have been shown to exhibit lower hemolytic activity, a common indicator of reduced toxicity, while maintaining their antifungal properties. frontiersin.orgnih.govucd.ie

Further research into the biosynthesis of amphotericin has revealed other potential modifications to the exocyclic region. For instance, the inactivation of another cytochrome P450 gene, amphL, leads to the production of 8-deoxyamphotericins. nih.gov While this modification is not directly on the exocyclic carboxyl group, it highlights the possibility of creating a diverse range of analogues by manipulating the later stages of the biosynthetic pathway.

Additionally, the exocyclic carboxyl group appears to be crucial for certain enzymatic modifications. Studies on the NypY glycosyltransferase, an enzyme that can attach a second sugar to the mycosamine (B1206536) moiety of amphotericin, have shown that it does not act on analogues lacking the exocyclic carboxyl group. asm.org This suggests that this group is an important recognition site for the enzyme.

The production of these analogues often results in lower yields compared to the parent compound, Amphotericin B. ucd.ie However, further strain improvement and optimization of fermentation processes could potentially overcome this limitation, enabling larger-scale production for more extensive testing and potential clinical use. ucd.ie

Factors Influencing Biosynthesis Yield and Stability

The production yield and stability of Amphotericin B during fermentation are influenced by a multitude of factors, ranging from the composition of the culture medium to the physical parameters of the fermentation process.

Nutrient Sources and Precursors:

The choice of carbon and nitrogen sources is critical for optimal Amphotericin B production. Studies have identified glucose and beef extract as effective carbon and nitrogen sources, respectively. kjdb.org The supplementation of the fermentation medium with specific precursors has also been shown to significantly enhance yield. For instance, the addition of isopropanol, alanine, pyruvate, and nicotinamide (B372718) has led to a notable increase in Amphotericin B titer. frontiersin.orgnih.govresearchgate.net Furthermore, the use of corn oil as a feed source can promote the fermentation process in high-yield mutant strains of S. nodosus. nih.gov The targeted feeding of precursors is a key strategy to boost the biosynthesis of the amphotericin macrolactone skeleton, which is derived from acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. researchgate.net

Table 1: Effect of Precursor and Nutrient Supplementation on Amphotericin B Yield

| Additive | Concentration | Time of Addition | Yield Increase | Reference |

|---|---|---|---|---|

| Isopropanol | 4 mg/L | 24 h | 28.5% (in combination) | frontiersin.orgnih.gov |

| Alanine | 1 mM | 24 h | 28.5% (in combination) | frontiersin.orgnih.gov |

| Pyruvate | 1 g/L | 24 h | 28.5% (in combination) | frontiersin.orgnih.gov |

| Nicotinamide | 0.025 g/L | 24 h | 28.5% (in combination) | frontiersin.orgnih.gov |

| Nicotinamide | 0.0025% | - | 12.5% | google.com |

Fermentation Conditions:

The physical environment of the fermentation process plays a crucial role in both the yield and stability of Amphotericin B. The optimal pH for production is in the range of 7.0 to 7.2. frontiersin.org Maintaining the pH within this range can lead to higher titers and a more favorable ratio of Amphotericin B to its less active co-metabolite, Amphotericin A. frontiersin.org The optimal fermentation temperature has been found to be around 28°C to 30°C. kjdb.orgfrontiersin.org

The morphology of the mycelia can also impact production. The addition of glass beads to the culture has been shown to dramatically increase the yield of Amphotericin B, likely by preventing the formation of dense mycelial pellets and improving mass transfer. kjdb.org Other important parameters include the inoculum size, which is optimally around 10% (v/v), and the liquid volume in the fermentation flask. kjdb.orgnih.gov

Table 2: Influence of Fermentation Parameters on Amphotericin B Production

| Parameter | Optimal Value/Condition | Effect on Yield | Reference |

|---|---|---|---|

| pH | 7.0 - 7.2 | Increased titer, improved B/A ratio | frontiersin.org |

| Temperature | 28°C - 30°C | Increased titer | kjdb.orgfrontiersin.org |

| Inoculum Size | ~10% (v/v) | Optimal production | nih.gov |

| Liquid Volume | 40 mL/250 mL flask | Optimized for production | kjdb.org |

Genetic and Strain-Related Factors:

The genetic makeup of the producing strain is a fundamental determinant of Amphotericin B yield. High-yielding mutant strains of S. nodosus have been developed through traditional mutagenesis techniques, such as exposure to UV radiation and N-methyl-N'-nitro-N-nitrosoguanidine (NTG). nih.gov These mutant strains can exhibit significantly higher production levels compared to the wild-type strains. nih.gov

Furthermore, genetic engineering approaches have been employed to enhance production. Deletion of competing polyketide synthase (PKS) gene clusters, which divert precursors away from the amphotericin pathway, has been shown to increase the titer of Amphotericin B while reducing the formation of byproducts. frontiersin.orgresearchgate.netx-mol.com Overexpression of genes involved in the supply of precursors, such as those for acetyl-CoA and malonyl-CoA, has also resulted in improved yields. researchgate.net

Stability of Amphotericin B:

Amphotericin B is a relatively unstable molecule, susceptible to degradation under various conditions. It is sensitive to changes in pH, the presence of oxygen, and exposure to light. scielo.brnih.gov The compound is most stable in a pH range of 5 to 7. researchgate.net Outside of this range, its biological activity can be significantly reduced. scielo.brresearchgate.net For long-term storage, it is recommended to keep Amphotericin B at 2-8°C, protected from light and air. nih.gov In aqueous solutions, its solubility is poor at neutral pH but increases at acidic (pH 2) or alkaline (pH 11) conditions. sigmaaldrich.com

Mechanisms of Resistance to Amphotericin B Trihydrate

Molecular Mechanisms of Acquired Resistance

The molecular basis of acquired resistance to Amphotericin B is multifaceted, primarily involving modifications within the fungal cell membrane that reduce the drug's ability to bind to its target and exert its cytotoxic effects. These mechanisms are largely centered around alterations in the composition of membrane sterols and changes in the physical properties of the cell membrane itself.

Role of Oxidative Stress Counteraction

A significant component of Amphotericin B's fungicidal activity is the induction of oxidative damage. asm.orgnih.govfrontiersin.org The drug promotes the production of ROS, such as hydrogen peroxide (H₂O₂), which can damage essential cellular components like lipids, proteins, and DNA, ultimately leading to cell death. researchgate.netasm.org Fungal pathogens have evolved sophisticated systems to neutralize this chemical assault, and enhancing these defense mechanisms is a key strategy for AmB resistance. asm.org Resistant fungi often exhibit a heightened ability to manage oxidative stress, which is correlated with their survival upon AmB exposure. asm.orgasm.orgnih.gov Studies have shown that AmB-resistant strains of various fungi, including Aspergillus terreus and Candida species, have a better capacity for protection against oxidative damage compared to their susceptible counterparts. asm.orgnih.gov This enhanced protection is often linked to the increased activity of antioxidant enzymes. nih.gov

Exposure to Amphotericin B triggers a cellular stress response in fungi, leading to the differential expression of a variety of genes. In resistant isolates, the upregulation of specific stress-related genes is a common finding. For instance, in Candida albicans, genes such as DDR48 and RTA2 have been observed to be up-regulated in AmB-resistant strains. oup.comoup.com The antioxidant enzymes superoxide dismutase (SOD) and catalase are central to this response. scielo.brscielo.br SOD enzymes convert superoxide radicals into the less reactive hydrogen peroxide, which is then neutralized by catalases. scielo.br Studies have demonstrated significantly higher SOD and catalase activities in AmB-resistant strains of C. albicans and C. dubliniensis compared to susceptible ones, suggesting a coordinated enzymatic response to fend off oxidative damage. scielo.brscielo.br This indicates that an adaptive response to the oxidative stress induced by AmB involves a coordinated increase in the activity of these protective enzymes. scielo.br

Catalase plays a particularly crucial role in AmB resistance by directly neutralizing hydrogen peroxide, a key mediator of the drug's oxidative damage. asm.orgnih.govscielo.br A strong correlation has been established between elevated catalase activity and AmB resistance, especially in intrinsically resistant species like Aspergillus terreus. asm.orgnih.gov Comparative studies have shown that AmB-resistant A. terreus isolates exhibit significantly higher basal catalase activity than AmB-susceptible isolates. asm.org This enhanced catalase function allows the resistant fungus to more effectively detoxify the H₂O₂ generated by AmB, thereby reducing lipid peroxidation and subsequent cell death. asm.orgnih.gov The overproduction of catalase protects fungal cells from oxidants and has been shown to reduce the intracellular ROS generated by Amphotericin B. tandfonline.com This mechanism is a prime example of how fungi can specifically counteract one of AmB's lethal effects. asm.orgscielo.br

| Fungal Species | Resistance Status | Mean Catalase Activity (U/mg) | Fold Increase in Resistance | Reference |

| Aspergillus terreus | Resistant (ATR) | 2.54 ± 0.24 | 3.3x | asm.org |

| Aspergillus terreus | Susceptible (ATS) | 0.77 ± 0.08 | - | asm.org |

| Candida albicans | Resistant (2µg/ml AmB) | Not specified | 1.77x | scielo.brscielo.br |

| Candida albicans | Susceptible | Not specified | - | scielo.brscielo.br |

| Candida dubliniensis | Resistant (2µg/ml AmB) | Not specified | 2.0x | scielo.br |

| Candida dubliniensis | Susceptible | Not specified | - | scielo.br |

Intrinsic Resistance in Fungal Pathogens

While acquired resistance to Amphotericin B is rare, several fungal species exhibit intrinsic, or primary, resistance, meaning they are naturally less susceptible to the drug's action. researchgate.netnih.gov This inherent trait is a stable characteristic of all or most isolates of a particular species. Such resistance is not acquired through exposure to the drug but is encoded in the organism's genome. asm.org Species like Aspergillus terreus, Candida lusitaniae, and the Candida haemulonii complex are well-documented examples of pathogens with intrinsic AmB resistance. nih.govoup.comnih.govnih.govmdpi.com The mechanisms underlying this natural resilience are diverse and often species-specific, differing from the more commonly studied acquired resistance mechanisms that involve alterations in the ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com

Aspergillus terreus holds a unique position among Aspergillus species due to its consistent in vitro and in vivo resistance to Amphotericin B. asm.orgoup.com Unlike other resistance mechanisms, this intrinsic trait in A. terreus does not appear to be related to a lack or reduction of ergosterol, the primary target of AmB. asm.orgnih.govoup.com Studies have shown that ergosterol content is comparable between AmB-resistant and rare AmB-susceptible isolates of A. terreus. asm.orgoup.com Instead, evidence strongly points towards an enhanced ability to counteract oxidative stress as the primary basis for resistance. asm.orgasm.orgnih.gov A. terreus produces significantly more catalase than AmB-sensitive species like A. fumigatus, which is believed to play a major role in its intrinsic resistance. nih.gov

Candida lusitaniae is another opportunistic yeast known for its ability to exhibit both intrinsic and rapidly acquired resistance to Amphotericin B. nih.govnih.govresearchgate.netmdpi.com This species can cause breakthrough infections in patients receiving AmB therapy. researchgate.netmdpi.com While some strains may be initially susceptible, resistance can develop quickly during treatment. researchgate.netmdpi.com The intrinsic resistance in C. lusitaniae is thought to be due in part to a higher spontaneous mutation rate and the fact that AmB exhibits less potent fungicidal activity against this species compared to others like C. albicans. researchgate.net

The genetic underpinnings of intrinsic resistance are complex and can involve multiple genes and pathways. While alterations in the ergosterol biosynthesis pathway, through mutations in ERG genes (ERG2, ERG3, ERG6, ERG11), are a well-established cause of acquired AmB resistance, their role in intrinsic resistance is less clear and can be species-dependent. plos.orgnih.gov

In some species, intrinsic resistance is linked to a baseline cellular state that is simply less vulnerable to AmB's effects. For example, in the Candida haemulonii complex, resistance is associated with cell membranes that have a lower proportion of ergosterol and a higher proportion of ergosterol pathway intermediates, effectively reducing the amount of the drug's target. nih.govmdpi.com

Genome-wide association studies (GWAS) in fungi like Aspergillus fumigatus are beginning to uncover genetic variants associated with AmB susceptibility. frontiersin.orgmdpi.com These studies have identified significant associations with missense variants in genes such as tcsB, mpkC, and catA, the latter of which is involved in the catalase response. mdpi.com Other analyses have implicated genes related to sphingolipid synthesis and transmembrane transport in AmB resistance. frontiersin.org Such findings suggest that intrinsic resistance is likely a polygenic trait resulting from subtle variations across numerous genes that collectively reduce the drug's efficacy.

| Gene Category | Associated Function | Role in Resistance | Fungal Species Example | Reference |

| ERG genes (ERG2, ERG3, ERG6, ERG11) | Ergosterol Biosynthesis | Reduced ergosterol content in the cell membrane decreases AmB binding. Primarily linked to acquired resistance, but baseline differences contribute to intrinsic resistance. | Candida spp. | plos.orgnih.gov |

| catA | Catalase A | Increased catalase activity detoxifies ROS produced by AmB. | Aspergillus fumigatus | mdpi.com |

| Sphingolipid Synthesis Genes (FEN1, SUR4) | Plasma Membrane Lipid Dynamics | Alterations in membrane composition and fluidity can reduce AmB efficacy. | Saccharomyces cerevisiae | nih.gov |

| Fumarylacetoacetate hydrolase family protein (AFUA_7G05160) | Unknown in resistance context | Insertion/deletion variant strongly associated with AmB resistance. | Aspergillus fumigatus | frontiersin.org |

Fitness Trade-offs Associated with Resistance

Mutations, often in the ergosterol biosynthesis pathway, that lead to AmB resistance can create severe internal cellular stresses. plos.orgnih.gov This internal stress makes the resistant mutants highly dependent on the molecular chaperone Hsp90 for survival, even without the drug present. plos.orgnih.gov More importantly, this compromised state drastically reduces the fungus's ability to tolerate the external stresses encountered within a host. plos.orgnih.gov

AmB-resistant mutants have been shown to be hypersensitive to a range of host-relevant conditions, including:

Oxidative stress: They are less able to cope with the oxidative burst from immune cells. plos.orgnih.gov

Febrile temperatures: They show diminished tolerance to the higher temperatures characteristic of a fever. plos.orgnih.gov

Immune cell killing: They are more easily killed by neutrophils. plos.orgnih.gov

Furthermore, these resistant strains often exhibit defects in key virulence factors, such as the ability to form filaments and invade host tissues. plos.orgnih.gov The culmination of these fitness costs is that AmB-resistant mutants are often avirulent or have significantly attenuated virulence in animal infection models. plos.orgnih.gov This severe trade-off between drug resistance and the ability to cause disease is believed to be a primary reason why AmB resistance remains clinically rare. plos.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Amphotericin B (trihydrate) |

| Ergosterol |

| Hydrogen peroxide |

| Lanosterol |

| Eburicol |

| 7-aminocholesterol |

| Rotenone |

| Miltefosine |

| Fluconazole |

| Caspofungin |

| Voriconazole |

| 5-fluorocytosine |

Biofilm Formation and Resistance

The formation of biofilms by fungal pathogens, particularly Candida species, is a significant mechanism of resistance to Amphotericin B. Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix (ECM) and adherent to a surface. nih.govresearchgate.net This mode of growth confers a high level of protection against antifungal agents, rendering infections difficult to treat. researchgate.netnih.gov Fungi within a biofilm can be up to 1,000 times more resistant to antifungals than their free-floating, planktonic counterparts. nih.gov The resistance of biofilms to Amphotericin B is a multifactorial phenomenon, involving the protective barrier of the ECM, the physiological heterogeneity of the cells within the biofilm, and specific genetic responses. nih.gov

A defining characteristic of fungal biofilms is the dense extracellular matrix that encases the cells. researchgate.netnih.gov This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, impeding the penetration of Amphotericin B and preventing it from reaching its target, the ergosterol in the fungal cell membrane. researchgate.netnih.gov A key polysaccharide component of the Candida albicans biofilm matrix is β-1,3 glucan, which has been shown to sequester antifungal drugs, including Amphotericin B. nih.govmdpi.com This sequestration effectively reduces the concentration of the drug at the cellular level. nih.gov Studies have demonstrated a direct correlation between the abundance of the ECM and the level of drug resistance in Candida biofilms. mdpi.com Furthermore, the eDNA within the matrix also contributes to resistance against Amphotericin B. nih.gov

Another critical factor in biofilm-mediated resistance is the presence of "persister cells." nih.govasm.org These are a small subpopulation of dormant, metabolically inactive cells within the biofilm that exhibit high tolerance to antimicrobial agents. nih.govasm.org Unlike resistant mutants, persisters are phenotypic variants of the wild type. asm.orgmdpi.com When a biofilm is treated with Amphotericin B, most cells are killed, but the persister cells can survive. asm.org Upon cessation of treatment, these surviving cells can repopulate the biofilm, leading to a relapse of the infection. asm.orgmdpi.com Persister cells have been identified in the biofilms of several Candida species and are considered a significant challenge in treating biofilm-associated infections. nih.govasm.orgmdpi.com

Research has also revealed specific molecular and genetic adaptations within biofilm cells that contribute to Amphotericin B resistance. Cells within a mature biofilm often exhibit altered sterol profiles, with a lower concentration of ergosterol in their plasma membranes compared to planktonic cells. nih.gov Since ergosterol is the primary target of Amphotericin B, a reduction in its availability diminishes the drug's efficacy. nih.govnih.gov Transcriptional analyses of C. albicans biofilms exposed to Amphotericin B have shown the upregulation of genes involved in cell wall maintenance and stress responses. ugent.benih.gov For instance, exposure to the drug can lead to the overexpression of genes like KRE1 and SKN1, which are involved in the biosynthesis of β-1,6-glucan, a component of the cell wall. ugent.be These changes suggest that biofilm cells can actively adapt their physiology to counteract the effects of the antifungal agent.

Table 1: Research Findings on Biofilm-Mediated Resistance to Amphotericin B

| Fungal Species | Key Finding | Mechanism of Resistance | Reference |

|---|---|---|---|

| Candida albicans | Biofilms are approximately eight times more resistant to Amphotericin B than planktonic cells. | Alterations in cell membrane composition. | nih.gov |

| Candida albicans | The extracellular matrix, containing β-1,3 glucan and eDNA, sequesters Amphotericin B. | Drug sequestration by the ECM. | nih.govmdpi.com |

| Candida albicans | A subpopulation of "persister cells" that are highly tolerant to Amphotericin B exists only in biofilms. | Phenotypic heterogeneity and dormancy. | nih.govasm.orgmdpi.com |

| Candida tropicalis | Amphotericin B treatment led to an increase in biofilm production and matrix components (proteins and carbohydrates). | Induction of protective biofilm matrix. | researchgate.netmdpi.comnih.gov |

| Candida albicans | Treatment of biofilms with Amphotericin B resulted in the overexpression of KRE1 and SKN1 genes. | Upregulation of β-1,6-glucan biosynthesis. | ugent.be |

| Candida albicans | Cells in mature biofilms have a lower concentration of ergosterol in their plasma membranes. | Alteration of the drug target. | nih.gov |

Structure Activity Relationship Sar Studies of Amphotericin B Trihydrate

Identification of Key Structural Motifs

The amphiphilic nature of Amphotericin B, characterized by a rigid hydrophobic polyene chain and a flexible hydrophilic polyol region, is fundamental to its antifungal action. nih.gov Specific structural motifs are critical for its ability to selectively interact with ergosterol (B1671047) in fungal cell membranes.

Amphotericin B is a heptaene, possessing a macrolide ring that includes a hydrophobic chain of seven conjugated double bonds. nih.govnih.gov This conjugated system is a defining feature of its polyene classification and is essential for its biological function. nih.gov The polyene chain's primary role is to bind to ergosterol, a vital sterol component of fungal cell membranes, which is structurally distinct from cholesterol found in mammalian cells. nih.govnih.gov This interaction leads to the formation of pores or channels in the fungal membrane, disrupting its permeability and leading to the leakage of essential intracellular components, ultimately resulting in cell death. nih.govyoutube.com The length and rigidity of this polyene "tail" are crucial for the specific binding to ergosterol. nih.govresearchgate.net

Attached to the macrolactone ring of Amphotericin B is a mycosamine (B1206536) sugar, an aminodeoxysugar that is indispensable for its antifungal activity. researchgate.netmdpi.com Research has demonstrated that the removal of this sugar appendage, resulting in the aglycone amphoteronolide B, eliminates its capacity to bind to both ergosterol and cholesterol. nih.gov The orientation of the mycosamine moiety in relation to the macrolide ring is a key determinant of the drug's channel activity and sterol selectivity. nih.gov Specific atoms within the mycosamine, particularly the C2' hydroxyl group, are thought to play a critical role in binding to sterols through the formation of hydrogen bonds. nih.govnih.gov Synthetic modifications of this sugar, such as the creation of C2'-deoxy-amphotericin B, have been shown to enhance specificity for ergosterol over cholesterol, highlighting the importance of this moiety in the drug's selective toxicity. researchgate.netmdpi.com

The hydrophilic face of the Amphotericin B molecule is decorated with numerous hydroxyl groups, which contribute to its amphiphilic character and are involved in the formation of transmembrane channels. nih.gov SAR studies have revealed that the specific arrangement of these hydroxyls, particularly in the C-7 to C-10 polyol region, significantly influences antifungal potency. researchgate.netnih.govsci-hub.cat Comparative analyses have shown that compounds with hydroxyl groups at positions C-8 and C-9, or C-7 and C-10, exhibit the highest activity. nih.govresearchgate.net Conversely, the presence of hydroxyl groups at both C-7 and C-9 results in diminished activity. researchgate.net The C35 hydroxyl group is also structurally important, as it participates in hydrogen bonding to form the complete, conductive pore that spans the cell membrane. nih.gov

Role of Specific Chemical Groups in Biological Activity and Selectivity

Beyond the major structural motifs, specific chemical groups at the periphery of the Amphotericin B molecule fine-tune its biological activity, solubility, and selectivity.

The mycosamine sugar contains a primary amino group at the C3' position, which is typically protonated at physiological pH, conferring a positive charge to this part of the molecule. This positively charged nitrogen atom is crucial for the drug's interaction with the cell membrane and in the formulation of lipid-based delivery systems. nih.gov In liposomal formulations, this positive charge forms a non-covalent complex with negatively charged phospholipids, such as distearoylphosphatidylglycerol (DMPG). nih.gov Modifications to this amino group have been extensively studied, revealing that while the positive charge is important, derivatization can lead to compounds with altered activity and toxicity profiles. nih.gov

Research Findings on Amphotericin B Derivatives

The table below summarizes findings from studies on various derivatives of Amphotericin B, highlighting the impact of structural modifications on biological activity.

| Derivative/Modification | Key Structural Change | Impact on Activity/Selectivity | Reference(s) |

| Amphoteronolide B | Deletion of the mycosamine sugar | Eliminates binding to ergosterol and cholesterol; inactive. | nih.gov |

| C2'deOAmB | Deletion of the C2' hydroxyl group on mycosamine | Plays a major role in binding cholesterol but not ergosterol; maintains potent antifungal activity. | nih.gov |

| C2'-epi-Amphotericin B | Epimerization of the C2' hydroxyl group | Shows improved specificity for ergosterol over cholesterol. | researchgate.net |

| C-16 Methyl Ester | Esterification of the exocyclic carboxyl group | Reduces hemolytic activity; retains antifungal activity. | nih.govcore.ac.uk |

| N-modified Derivatives | Modification of the mycosamine amino group | Activity is modulated by the nature of the substituent and by changes at the C-16 carboxyl group. | researchgate.netnih.gov |

| C7/C9-OH Analogs | Hydroxyl groups at both C-7 and C-9 positions | Lowest antifungal activity compared to other polyol configurations. | researchgate.net |

| C8/C9-OH or C7/C10-OH Analogs | Hydroxyl groups at C-8 and C-9 or C-7 and C-10 | Exhibit the greatest antifungal activity. | nih.govresearchgate.net |

Polyol Moiety's Role in Ion Channel Formation and Sterol Selectivity

The polyol region of Amphotericin B (AmB), a segment of the macrolide ring rich in hydroxyl groups, plays a critical role in both the formation of ion channels and the compound's selectivity for fungal ergosterol over mammalian cholesterol. nih.gov The specific arrangement of these hydroxyl groups is crucial for maintaining the conformational rigidity of the macrolactone ring, which is essential for its biological function. nih.govsigmaaldrich.com

A comparative analysis of various polyene antibiotics has highlighted the significant influence of the C-7 to C-10 polyol region on antifungal activity. nih.govnih.gov The precise positioning of hydroxyl groups in this area directly impacts the compound's efficacy. nih.govnih.govresearchgate.net

Table 1: Influence of Hydroxyl Group Position in the C-7 to C-10 Polyol Region on Antifungal Activity

| Hydroxyl Group Positions | Relative Antifungal Activity | Reference |

|---|---|---|

| C-8 and C-9 | High | nih.govnih.gov |

| C-7 and C-10 | High | nih.govnih.gov |

The selectivity of AmB for ergosterol is also attributed to the specific atomic structure of the fungal sterol. nih.gov Ergosterol's side chain, which contains a C24 methyl group and a Δ22 double bond, allows for better van der Waals contact and a more favorable geometric match with the rigid heptaene and polyol portions of the AmB molecule compared to cholesterol. nih.govelsevierpure.com This stronger interaction facilitates the formation of more stable and larger ion channels in fungal membranes. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orgijnrd.org In the study of Amphotericin B, QSAR methodologies are employed to understand how specific chemical modifications to the AmB molecule affect its antifungal potency and to guide the design of new derivatives with improved therapeutic profiles. nih.govsemanticscholar.org

Principal Component Analysis

Principal Component Analysis (PCA) is a statistical method used in QSAR studies to reduce the complexity of large datasets and identify the most significant structural features that contribute to biological activity. nih.gov A study involving Amphotericin B and 16 of its semisynthetic derivatives, modified at the carboxyl and amino groups, utilized PCA to analyze the results of five different biological tests. nih.gov

The analysis revealed two critical structural requirements for the activity and selectivity of AmB derivatives:

Presence of a Positively Charged Nitrogen Atom: A protonable or permanently charged nitrogen atom is indispensable for the biological activity and the interaction between the antibiotic and sterols. nih.gov

Absence of a Free Carboxyl Group: The lack of a free carboxyl group in the molecule enhances its ability to differentiate between cells containing cholesterol and those containing ergosterol. nih.gov

Artificial Neural Networks (ANN) for Activity Prediction

Artificial Neural Networks (ANNs) are computational models, inspired by the structure of the human brain, that are highly effective at modeling complex, non-linear relationships. mdpi.comnih.gov In the context of QSAR, ANNs can be trained to predict the biological activity of compounds from a set of molecular descriptors. semanticscholar.orgnih.gov

A SAR study of 17 Amphotericin B derivatives employed an ANN based on a back-propagation algorithm to predict antifungal activity. semanticscholar.org The study identified several chemical and structural descriptors that were most important for the model's predictive power. The optimal ANN architecture for this task was determined to be 12-15-2. semanticscholar.org

Table 2: Key Molecular Descriptors for ANN-Based Prediction of Amphotericin B Activity

| Descriptor Type | Descriptor | Importance | Reference |

|---|---|---|---|

| Chemical | Positive charge on Y substitution | Most Important | semanticscholar.org |

| Chemical | Lack of availability of free carboxyl group | High | semanticscholar.org |

| Structural | Parachor | High | semanticscholar.org |

This ANN model proved useful for elucidating the structural requirements for antifungal activity and can be applied to the design and activity prediction of new Amphotericin B derivatives. semanticscholar.org

Conformational Properties and Dynamics

The three-dimensional shape (conformation) and molecular motion (dynamics) of Amphotericin B are fundamental to its mechanism of action. These properties have been investigated using a combination of computational methods, such as molecular dynamics (MD) simulations, and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Conformational analysis studies have identified that an "extended conformation" is a common, low-energy state for both AmB and its active amide derivatives. nih.govresearchgate.net This extended shape is believed to be the dominant conformer within an open ion channel, as it allows for the formation of a crucial intermolecular hydrogen bond network between adjacent antibiotic molecules that stabilizes the channel structure. nih.govresearchgate.netnih.gov It has been hypothesized that derivatives for which this extended conformation is the only well-defined global minimum tend to exhibit higher selective toxicity. nih.govresearchgate.net

MD simulations have provided detailed insights into the dynamics of the AmB channel. nih.gov These simulations show that the channel's stability in its open form is primarily maintained by hydrogen bonding interactions among the hydroxyl, amino, and carboxyl groups of the channel-forming molecules. nih.gov Furthermore, the simulations reveal significant differences between channels formed in ergosterol-containing membranes versus those in cholesterol-containing membranes. The AmB-ergosterol channel is larger and more stable, which is attributed to a more pronounced and efficient pattern of intermolecular hydrogen bonds. nih.gov

NMR studies, often conducted in membrane-mimicking environments like micelles, show that the macrolide moiety of AmB becomes conformationally fixed. nih.gov These experiments also reveal the orientation of the molecule at the membrane interface, with the hydrophilic polyhydroxyl chain positioned close to the water phase while the hydrophobic polyene portion faces the micelle interior. nih.gov The aggregation state of AmB is also a key aspect of its dynamics; it can exist as monomers, dimers, or higher-order poly-aggregates depending on its concentration and the solvent environment. researchgate.netnih.govnih.gov

Chemical Synthesis and Derivatization of Amphotericin B Trihydrate

Semi-Synthetic Modifications

Semi-synthetic modifications of Amphotericin B have been a key strategy to enhance its pharmacological profile. researchgate.net These alterations primarily target the ionizable carboxyl and amino groups, but also include smaller structural changes to modulate its biological activity. nih.govresearchgate.net

The amphoteric nature of AmB is due to the presence of a carboxyl group at the C16 position of the macrolide ring and a primary amino group on the mycosamine (B1206536) sugar. nih.gov These functional groups are prime targets for chemical derivatization.

Modification of the carboxyl group through esterification or amidation has been extensively explored. researchgate.netnih.govnih.gov For instance, the methyl ester derivative, Amphotericin B methyl ester (AME), was one of the first semi-synthetic derivatives developed. While various C16 esters have shown retained antifungal and membrane-permeabilizing activities, they still possess a polar carbonyl group which can participate in charge-dipole interactions. nih.gov Amide derivatives have also been synthesized, and in some cases, have demonstrated an improved activity-to-toxicity ratio compared to the parent compound. nih.gov

The primary amino group on the mycosamine moiety is crucial for the biological activity of AmB. researchgate.net Modifications at this site, such as N-acylation or the introduction of bulky substituents, have been investigated to reduce toxicity. mdpi.comeurekaselect.com Some N-alkylated derivatives have exhibited high antifungal activity. mdpi.com For example, the reaction of AmB with bis(dimethylaminopropyl)carbodiimide can yield an N-alkylguanidine/N-acylurea bis-adduct which is highly water-soluble and retains antifungal activity. nih.gov

The following table summarizes common modifications at these functional groups:

| Functional Group | Modification Type | Example Derivative | Key Finding |

| Carboxyl Group (C16) | Esterification | Amphotericin B methyl ester | Retains antifungal activity. nih.gov |

| Amidation | Various Amide Derivatives | Can improve the activity/toxicity ratio. nih.gov | |

| Amino Group (Mycosamine) | N-Alkylation | N-((hydroxyethyl)amino)ethyl derivative | Exhibited high antifungal activity. mdpi.com |

| N-Acylation | N-iodoacetyl derivative | Used for structural analysis. researchgate.net | |

| Guanidination | N-alkylguanidine/N-acylurea bis-adduct | Highly water-soluble with retained activity. nih.gov |

Beyond the primary ionizable groups, other small structural modifications have been explored to fine-tune the activity and toxicity of Amphotericin B. Genetic modification of the AmB polyketide synthase cluster has enabled the production of analogues with specific alterations. latrobe.edu.aursc.org For example, targeted deletion of the amphN cytochrome P450 gene in Streptomyces nodosus results in the production of an AmB analogue where the exocyclic carboxyl group is replaced by a methyl group. nih.gov This modification was found to reduce hemolytic activity while retaining antifungal properties. nih.gov

Other modifications include the removal of specific hydroxyl groups. The removal of the C2'-OH group on the mycosamine or the C35-OH group on the macrolide ring has been noted as a significant change that can improve the pharmacological properties of the polyene. researchgate.net These subtle changes can impact the molecule's conformation and its interaction with cell membranes, thereby modulating its biological effect. nih.gov

Conjugation Strategies

Conjugating Amphotericin B to other molecules is a strategy employed to improve its delivery, solubility, and target selectivity, often resulting in reduced toxicity. latrobe.edu.autandfonline.com

Amphotericin B has been conjugated to various natural and synthetic polymers to enhance its water solubility and decrease its toxicity. tandfonline.comnih.gov Polymers like arabinogalactan (B145846) have been extensively investigated as carriers for AmB. tandfonline.com Conjugation to proteins, such as bovine serum albumin (BSA), has also been shown to produce water-soluble conjugates with significant antifungal activity and reduced hemolysis. nih.govresearchgate.net This pro-drug approach leverages the carrier properties of proteins like albumin. nih.gov

Conjugation with sterols, the molecular target of AmB, has also been explored. latrobe.edu.aursc.org Additionally, short peptide sequences have been conjugated with structured lipophilic biomolecules like cholesterol and vitamin E to create agents that specifically target fungi. nih.gov These conjugates have shown synergistic effects when used with Amphotericin B. nih.gov

To better understand the mechanism of action of Amphotericin B, researchers have synthesized fluorescent derivatives. latrobe.edu.aursc.org These probes are created by conjugating fluorophores, such as Cy5, NBD, or MeroCy, to the AmB molecule. core.ac.uk The conjugation can be targeted to different positions, for instance, at the mycosamine amino group or the aglycon's carboxyl group. core.ac.ukrsc.org

These fluorescent analogues allow for direct visualization of the drug's interaction with fungal cells. core.ac.uk For example, studies using fluorescent membrane probes like trimethylammonium diphenylhexatriene (TMA-DPH) in conjunction with AmB have helped to elucidate the process of membrane binding and pore formation. nih.govacs.orgablesci.com The development of far-red emitting probes has enabled efficient labeling of numerous fungal strains, including clinical isolates and spore-forming fungi, aiding in mechanistic and diagnostic studies. core.ac.uk

The table below details examples of fluorescent probes and their applications:

| Fluorophore | Conjugation Site | Application |

| Fluorescein | Mycosamine | Probe for studying the fate of AmB in fungal membranes and liposomes. rsc.org |

| Cy5 | Mycosamine or Aglycon | Selective labeling of fungi for multiplexed imaging in co-culture with bacteria. core.ac.uk |

| NBD | Mycosamine or Aglycon | Fluorescent labeling of fungi. core.ac.uk |

| MeroCy | Mycosamine or Aglycon | Fluorescent labeling of fungi. core.ac.uk |

Diverted Total Synthesis Approaches

Diverted total synthesis is a strategic approach in chemical synthesis that aims to create analogues of a natural product rather than the natural product itself. wikipedia.org This is achieved by modifying an intermediate within the total synthesis pathway. wikipedia.org The goal is to generate novel compounds that may possess improved therapeutic properties or to gain a deeper understanding of the structure-activity relationship of the parent molecule. wikipedia.orgacs.org

In the context of Amphotericin B, diverted total synthesis allows for the creation of analogues with specific, designed modifications that are not accessible through semi-synthetic methods starting from the natural product. researchgate.net This strategy has been employed to produce synthetic AmB analogues that serve as probes to investigate the structural basis of its membrane-disrupting properties and antifungal activity. researchgate.net For example, Carreira and coworkers utilized a molecular editing approach through total synthesis to create 35-deoxy AmB methyl ester. researchgate.net This powerful strategy complements semi-synthetic and biosynthetic approaches, providing access to a wider range of structurally diverse and potentially superior Amphotericin B analogues. latrobe.edu.aursc.org

Development of Novel Analogues with Enhanced Selectivity

The clinical utility of Amphotericin B (AmB) has historically been hampered by its significant toxicity, primarily due to its interaction with cholesterol in mammalian cell membranes, which mirrors its therapeutic interaction with ergosterol (B1671047) in fungal cell membranes. nih.govacs.org This has driven extensive research into developing novel analogues with an improved therapeutic index, aiming to enhance selectivity for fungal cells over host cells. nih.govresearchgate.net These efforts have largely focused on chemical modifications at three key positions of the AmB molecule: the C16 carboxyl group, the C3' amino group on the mycosamine moiety, and the polyol region of the macrolide ring. researchgate.netgoogle.com

A central strategy in this research is to create derivatives that either bind more avidly to ergosterol or significantly less to cholesterol, thereby widening the therapeutic window. acs.orggoogle.com Researchers have explored various synthetic pathways, including amidation, esterification, and the formation of urea (B33335) derivatives, to alter the physicochemical properties of the parent molecule. researchgate.netacs.org The goal is to disrupt the self-aggregation of AmB, which is linked to toxicity, and to modulate its affinity for sterols. acs.orgfigshare.com

Modifications at the C16 Carboxyl Group

The carboxylic acid at the C16 position is a primary site for chemical derivatization to reduce toxicity and improve selectivity. researchgate.net Studies have shown that eliminating the free carboxyl group can favor the differentiation between ergosterol- and cholesterol-containing cells. nih.gov